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molecular formula C17H18N4O2 B8329019 4-(5-Amino-2-methylanilino)-6,7-dimethoxyquinazoline

4-(5-Amino-2-methylanilino)-6,7-dimethoxyquinazoline

Cat. No. B8329019
M. Wt: 310.35 g/mol
InChI Key: IHWRPUZYLHTCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06593333B1

Procedure details

Using similar procedures to those described in the last paragraph of the portion of Example 2 which is concerned with the preparation of starting materials, a solution of 4-(2-methyl-5-nitroanilino)-6,7,8-trimethoxyquinazoline in a 30:3:1 mixture of ethanol, acetic acid and water was reduced at 90° C. during 18 hours. Solid sodium carbonate was added after cooling. The filtrate was triturated with diethyl ether and the resultant residue was purified by column chromatography eluting with 2.5% methanol in ethyl acetate to give 4-(5-amino-2-methylanilino)-6,7-dimethoxyquinazoline; NMR: (CDCl3) 2.73 (s, 3H), 3.95 (s, 3H), 4.04 (s, 3H), 4.14 (s, 3H), 6.9 (s, 1H), 7.21 (m, 2H), 7.64 (s, 1H), 7.96 (d, 1H), 8.50 (s, 1H), 8.72 (s, 1H); Mass: M+H+ 341.
Name
4-(2-methyl-5-nitroanilino)-6,7,8-trimethoxyquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][C:3]=1[NH:4][C:5]1[C:14]2[C:9](=[C:10](OC)[C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][N:6]=1.C(O)C.C(O)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH2:25][C:22]1[CH:23]=[CH:24][C:2]([CH3:1])=[C:3]([CH:21]=1)[NH:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][N:6]=1 |f:3.4.5|

Inputs

Step One
Name
4-(2-methyl-5-nitroanilino)-6,7,8-trimethoxyquinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(NC2=NC=NC3=C(C(=C(C=C23)OC)OC)OC)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is concerned with the preparation of starting materials
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
The filtrate was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 2.5% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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